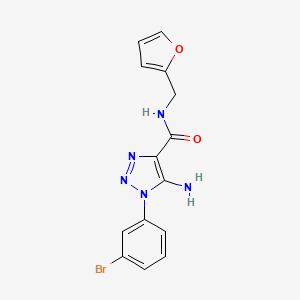
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Complex Formation and Drug Synthesis
Research on similar nitrobenzamide derivatives has been conducted to explore their potential in forming molecular complexes and their applications in drug synthesis. For instance, nitrobenzamides have been studied for their ability to form solvates and salts with various bases, offering avenues for new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, R. V., Chow, P., & Tan, R., 2013). This research underscores the importance of exploring nitrobenzamide derivatives for enhancing drug formulations and understanding their structural behavior in pharmaceutical contexts.
Antimicrobial Activity
Derivatives similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial potency. Sulfonamides and carbamates of related compounds have shown significant antimicrobial activity against various bacterial and fungal strains (Janakiramudu, D. B., et al., 2017). These findings suggest the potential of nitrobenzamide derivatives in the development of new antimicrobial agents.
Neuroimaging Applications
Fluorobenzamide derivatives have been investigated for their utility in neuroimaging, particularly targeting σ receptors. Studies have shown that certain nitro- and fluorobenzamides possess high affinities to σ receptors, making them potential ligands for positron emission tomography (PET) imaging of σ receptors in the brain (Shiue, C., et al., 1997). This research highlights the role of such compounds in advancing neuroimaging techniques and understanding neurological conditions.
Synthesis of Biologically Active Compounds
Nitrobenzamide derivatives have been employed as intermediates in the synthesis of biologically active compounds. For example, efforts have been made to synthesize gefitinib, a potent anti-cancer drug, using related intermediates (Jin, B., et al., 2005). This underscores the significance of nitrobenzamide derivatives in medicinal chemistry for the development of therapeutics.
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. Certain derivatives exhibited efficiency in maximal electroshock-induced seizure (MES) tests, indicating their potential as anticonvulsant agents (Bailleux, V., et al., 1995). This highlights the therapeutic potential of nitrobenzamide derivatives in treating convulsive disorders.
Mécanisme D'action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are known to undergo biotransformation through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFHHHMHPBVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

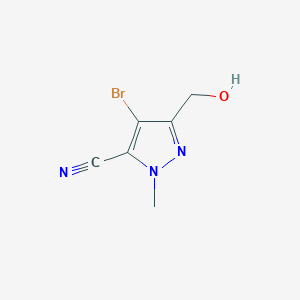
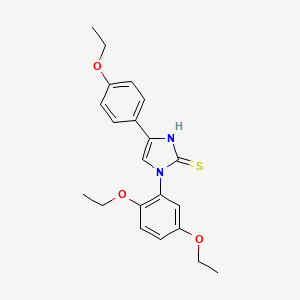
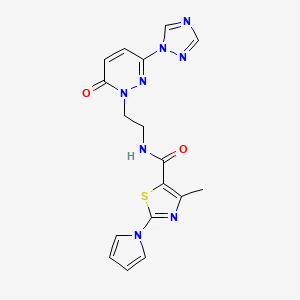
![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2868395.png)
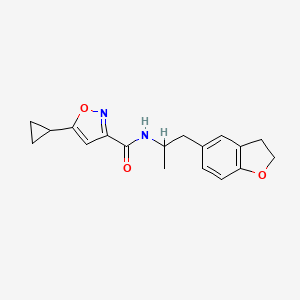


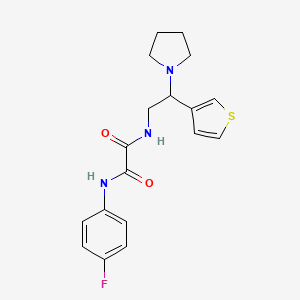
![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)

